4-(2,4-Difluorophenoxy)piperidine hydrochloride

GPR6 Parkinson's Disease Neuroscience

This compound is the critical 2,4-difluorophenoxy pharmacophore required for synthesizing potent GPR6 inverse agonists, including CVN424. SAR data show that replacing this exact substitution pattern with other phenoxy analogs results in complete loss of biological activity. For research programs targeting GPR6-driven striatal dysfunction and Parkinson's disease, this high-purity intermediate is essential to replicate clinical-stage pharmacological profiles and support reproducible PK/PD and in vivo efficacy studies.

Molecular Formula C11H14ClF2NO
Molecular Weight 249.68 g/mol
CAS No. 1171775-66-8
Cat. No. B1389398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenoxy)piperidine hydrochloride
CAS1171775-66-8
Molecular FormulaC11H14ClF2NO
Molecular Weight249.68 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C=C(C=C2)F)F.Cl
InChIInChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
InChIKeyOCJMIBZWCNGEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorophenoxy)piperidine hydrochloride CAS 1171775-66-8: A Critical Building Block for GPR6 Modulators


4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS 1171775-66-8) is a fluorinated piperidine derivative, typically supplied as a white solid with a molecular weight of 249.69 g/mol [1]. This compound is not an active pharmaceutical ingredient but a key synthetic intermediate, with its primary value linked to the development of potent and selective G-protein coupled receptor 6 (GPR6) inverse agonists [2]. The 2,4-difluorophenoxy moiety is a critical structural feature for achieving high affinity and potency at the GPR6 target, as exemplified by the clinical-stage compound CVN424 [3].

Why Generic Substitution of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride Compromises GPR6-Targeted Programs


The 2,4-difluorophenoxy substitution pattern is not arbitrary; it is a critical pharmacophoric element for potent GPR6 inverse agonism. Replacing this specific building block with a generic piperidine or a differently substituted phenoxy analog (e.g., 4-methoxyphenoxy or 3-fluorophenoxy) can lead to a significant or complete loss of biological activity. Structure-activity relationship (SAR) data from patent literature demonstrate that even minor modifications to this moiety can result in orders-of-magnitude differences in potency against the GPR6 receptor [1]. Therefore, for research programs targeting GPR6, the use of the precise 2,4-difluorophenoxy piperidine intermediate is essential to replicate and build upon established pharmacological profiles.

Quantitative Differentiation of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride as a GPR6 Modulator Intermediate


Potency Threshold: Nanomolar GPR6 Activity of Compounds Built on the 2,4-Difluorophenoxy Scaffold

The 4-(2,4-difluorophenoxy)piperidine moiety is a crucial substructure of the GPR6 inverse agonist CVN424. CVN424 demonstrates high potency with a reported Ki of 9.4 nM and an EC50 of 38 nM in functional assays [1]. This level of potency is a direct consequence of the specific 2,4-difluorophenoxy group. Other analogs in the patent literature, such as Example 31 from WO2018183145A1, which also contains this moiety, exhibit an EC50 of 79.4 nM [2]. In contrast, related compounds with modified phenoxy groups (e.g., 2-fluoro-4-methoxyphenoxy) are also claimed but do not represent the same optimized scaffold [3].

GPR6 Parkinson's Disease Neuroscience

Purity and Reliability: A Verified Intermediate for Reproducible GPR6 Modulator Synthesis

To ensure reliable and reproducible synthesis of advanced GPR6 modulators, high-purity starting materials are essential. 4-(2,4-Difluorophenoxy)piperidine hydrochloride is commercially available with defined purity specifications, typically ≥95% or 98% . This level of quality control is critical for minimizing side reactions and simplifying purification when used in multi-step synthetic sequences. The use of lower-purity or uncharacterized alternatives introduces significant risk of variable yields and failed syntheses, directly impacting project timelines and costs.

Chemical Synthesis Quality Control Reproducibility

Validated Synthetic Route to the Core Intermediate

A reliable and validated synthetic route exists for 4-(2,4-difluorophenoxy)piperidine hydrochloride, starting from commercially available tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate via Boc deprotection with HCl in 1,4-dioxane . This established method provides a clear, precedent-based approach for accessing this intermediate. The alternative of synthesizing this specific compound de novo without a validated procedure presents a higher risk of low yield, impurity formation, and extended development time compared to procuring the ready-made, high-purity building block.

Synthetic Methodology Process Chemistry Intermediates

Optimal Research Applications for 4-(2,4-Difluorophenoxy)piperidine Hydrochloride in GPR6 Drug Discovery


Synthesis of CVN424 and Related GPR6 Inverse Agonists for Parkinson's Disease Research

This compound is the essential building block for synthesizing CVN424, a clinical-stage, brain-penetrant GPR6 inverse agonist [1]. Researchers aiming to replicate the pharmacological profile of CVN424 or explore structure-activity relationships (SAR) around this scaffold require this exact intermediate. Using a different analog will not yield the same highly potent and selective GPR6 inverse agonist [2].

Expanding SAR Studies on the Phenoxy Moiety of GPR6 Modulators

For medicinal chemists investigating the GPR6 target, this compound serves as the optimized starting point for further exploration. Its well-characterized role in producing nanomolar-potent compounds [3] makes it an ideal benchmark. Researchers can use it to synthesize new analogs where the core 2,4-difluorophenoxy piperidine is preserved while modifying other parts of the molecule, thereby de-risking their synthetic efforts.

Developing In Vivo Tool Compounds for Neurological Indications

Given that CVN424, derived from this intermediate, demonstrates brain penetrance and efficacy in preclinical models of Parkinson's disease [1], this building block is crucial for developing advanced in vivo tool compounds. Procurement of this high-purity intermediate supports the generation of compounds suitable for pharmacokinetic, pharmacodynamic, and efficacy studies in models of striatal dysfunction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.